molecular formula C18H15N5O2S B2368254 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-27-2

3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2368254
CAS No.: 852143-27-2
M. Wt: 365.41
InChI Key: UGKSQHJXVGKZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of a triazole ring and an indole moiety, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step process. One common method includes the base-catalyzed condensation reaction of 4-amino-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole with alkylisatins in ethanol . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Condensation: Ethanol, reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions disrupt the normal functioning of cancer cells, leading to their apoptosis or programmed cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Indole derivatives: Widely studied for their pharmacological potential, particularly in the treatment of neurological disorders and cancers.

Uniqueness

What sets 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole apart is the combination of the triazole and indole moieties, which may confer unique biological activities not observed in other similar compounds. This hybrid structure allows for diverse interactions with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

3-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-22-17(15-10-19-16-5-3-2-4-14(15)16)20-21-18(22)26-11-12-6-8-13(9-7-12)23(24)25/h2-10,19H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKSQHJXVGKZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.